1-(2,6-Difluorophenyl)-2-[(4-methoxybenzyl)amino]-2-oxoethyl acetate
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Overview
Description
1-(2,6-Difluorophenyl)-2-[(4-methoxybenzyl)amino]-2-oxoethyl acetate is a complex organic compound characterized by its unique chemical structure. This compound features a difluorophenyl group, a methoxybenzylamino group, and an acetate ester group, making it a versatile molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Difluorophenyl)-2-[(4-methoxybenzyl)amino]-2-oxoethyl acetate typically involves multiple steps, starting with the preparation of the difluorophenyl derivative. This is followed by the introduction of the methoxybenzylamino group through a nucleophilic substitution reaction. The final step involves the esterification process to attach the acetate group.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of specialized reactors and controlled reaction conditions to ensure the purity and yield of the final product. Continuous flow chemistry and automated systems are often employed to enhance efficiency and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the difluorophenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, resulting in different structural isomers.
Substitution: Nucleophilic substitution reactions are common, especially involving the methoxybenzylamino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) and amines are employed, often under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Amides and esters.
Scientific Research Applications
1-(2,6-Difluorophenyl)-2-[(4-methoxybenzyl)amino]-2-oxoethyl acetate has found applications in several scientific fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: The difluorophenyl group interacts with enzymes and receptors, modulating their activity.
Pathways: Involves signaling pathways related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
1-(2,6-Difluorophenyl)ethanol: Similar structure but lacks the methoxybenzylamino group.
2,6-Difluoroacetophenone: Similar core structure but different functional groups.
Uniqueness: 1-(2,6-Difluorophenyl)-2-[(4-methoxybenzyl)amino]-2-oxoethyl acetate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
[1-(2,6-difluorophenyl)-2-[(4-methoxyphenyl)methylamino]-2-oxoethyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO4/c1-11(22)25-17(16-14(19)4-3-5-15(16)20)18(23)21-10-12-6-8-13(24-2)9-7-12/h3-9,17H,10H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXRUROVNPMIOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=C(C=CC=C1F)F)C(=O)NCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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